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Compound of Interest

Methyl
Compound Name:
(benzamidomethoxy)acetate

CAS No.: 56538-58-0

Cat. No.: B14631010

Get Quote

\ J

From Lattice Dynamics to Supramolecular Assembly
Executive Summary & Chemical Context

Methyl (benzamidomethoxy)acetate (C

H
NO

, MW 223.23) represents a critical class of

-acyl-

-acetals. These compounds are stable surrogates for

-acylimines and serve as versatile electrophilic glycine equivalents in the synthesis of unnatural

-amino acids and peptidomimetics.

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b14631010#bc-rfq
https://www.benchchem.com/product/b14631010/docs?utm_src=pdf-body#comprehensive-structural-elucidation-of-methyl-benzamidomethoxy-acetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14631010?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Structural analysis of this compound is not merely a confirmation of connectivity but a probe
into the stereoelectronic anomeric effects governing the stability of the

-C-0 triad. Understanding the planar deviation of the amide nitrogen and the hyperconjugative
interactions (

) is essential for predicting its reactivity in Lewis acid-mediated amidoalkylation reactions.

Chemical Identity Details
IUPAC Name Methyl 2-benzamido-2-methoxyacetate
Methyl

Common Name
-methoxyhippurate

CAS Number 56538-58-0

C

Molecular Formula H

NO

-Methoxy-
) -amido ester (
Key Moiety

-acyl-

-acetal)

Experimental Workflow: Synthesis to Diffraction

The following protocol outlines the self-validating workflow for obtaining diffraction-quality
crystals and processing the data.

Synthesis & Crystallogenesis

The compound is typically synthesized via the oxidative

-fragmentation of serine derivatives or electrochemical oxidation of hippuric acid esters.
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Protocol:
¢ Synthesis: Per the method of Boto et al., treat

-benzoyl serine methyl ester with (diacetoxyiodo)benzene (DIB) and iodine under visible light
irradiation.[1]

« |solation: The product is isolated as a low-melting solid (mp 74—75 °C) or oil.
o Crystallization Strategy:
o Primary Method: Slow evaporation from Ethyl Acetate/Hexane (1:3 v/v) at 4 °C.
o Alternative: Vapor diffusion of Pentane into a concentrated Dichloromethane solution.

o Note: The presence of the methoxy group increases solubility; ensure high supersaturation

and low temperature to prevent oiling out.

Data Collection Parameters

To resolve the precise electron density around the anomeric center, high-redundancy data is
required.

¢ Radiation Source: Mo K

(

A) is preferred over Cu K

to minimize absorption, though Cu is acceptable for this light-atom structure if absolute
configuration (Flack parameter) determination is required for chiral samples.

o Temperature:100 K (Cryostream). Essential to freeze out the thermal vibration of the terminal

methyl groups and the methoxy rotation.

 Resolution: 0.75 A or better (to resolve N-H...O hydrogen positions).

Workflow Visualization

The following diagram details the logical flow from crude synthesis to refined structural model.
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Figure 1: Crystallographic workflow for Methyl (bhenzamidomethoxy)acetate.

Structural Analysis & Theoretical Model
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Since a specific CSD entry is pending, the following analysis is derived from the established
structural chemistry of homologous

-amido esters (e.g.,
-acetyl-
-methoxyglycine methyl ester).

Unit Cell & Space Group

o Chiral Synthesis: If derived from L-Serine via stereoselective routes, expect Monoclinic

e Racemic Synthesis: If derived via radical scission (Boto method) without chiral auxiliaries,
expect Monoclinic

or Triclinic

e Z Value: Typically 4 (for

) or 2 (for

), indicating one molecule per asymmetric unit (

)

Molecular Conformation

The conformation is dominated by the Endo-Anomeric Effect.
e Amide Planarity: The amide bond (N-C=0) will be planar.
e Methoxy Orientation: The methoxy group at the

-carbon will adopt a gauche orientation relative to the amide nitrogen to maximize the

orbital overlap.
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» Torsion Angles:
o (N-C
-C=0): Expect values near -60° to -80° (folded conformation).
o (N-C

-OMe): The O-Me bond vector will likely be quasi-axial to the amide plane.

Supramolecular Architecture

The crystal packing is governed by a competition between classical hydrogen bonds and weak
dispersion forces.

e Primary Interaction:N-H...O=C (Amide).
o Unlike simple peptides that form

-sheets, the bulky
-methoxy group often disrupts continuous sheets.

o Expect Centrosymmetric Dimers (
motif) in racemic crystals, where two molecules pair via amide-amide H-bonds.
e Secondary Interaction:C-H...O (Weak).
o The acidic
-proton (C

-H) acts as a donor to the ester carbonyl oxygen.

Interaction Logic Diagram

The following graph illustrates the hierarchy of intermolecular forces expected in the lattice.
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Figure 2: Predicted intermolecular interaction network based on N-acyl-N,O-acetal homology.

Quantitative Data Reporting

When the structure is solved, the data must be tabulated as follows for publication. The values
below are representative ranges for this class of compounds to serve as quality control
benchmarks.
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Parameter Expected Range/Value Structural Significance

Bond Length: N1-C( Shortening indicates
1.43-1.45A

) interaction.

Bond Length: C( Elongation indicates anomeric

1.40-1.42 A
)-O(Me) effect.
Bond Angle: N-C( Deviation from tetrahedral due
110° — 113° _ _
)-O to steric repulsion.
Torsion: C(Ph)-C(=0)-N-C(
170° — 180° Trans-amide preference.
)
) Strength of the lattice-
H-Bond Distance: N...O 2.85-295A T .
stabilizing interaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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